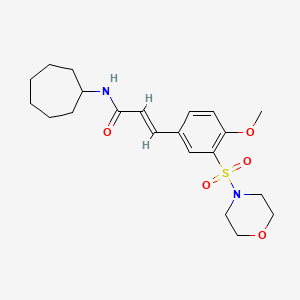
(E)-N-Cycloheptyl-3-(4-methoxy-3-(morpholinosulfonyl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-625138 are not widely documented in public sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
WAY-625138 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-625138 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: Although not used clinically, WAY-625138 is studied for its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of WAY-625138 is not well-documented. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, depending on the context of the research.
Comparison with Similar Compounds
WAY-625138 can be compared with other similar compounds, such as:
- WAY-204688
- WAY-100135
- WAY-123398
- WAY-101405
- WAY-267464 dihydrochloride
These compounds share structural similarities but may differ in their specific applications, mechanisms of action, and biological effects. WAY-625138 is unique in its specific molecular structure and the particular research applications it is used for.
Properties
Molecular Formula |
C21H30N2O5S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(E)-N-cycloheptyl-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H30N2O5S/c1-27-19-10-8-17(9-11-21(24)22-18-6-4-2-3-5-7-18)16-20(19)29(25,26)23-12-14-28-15-13-23/h8-11,16,18H,2-7,12-15H2,1H3,(H,22,24)/b11-9+ |
InChI Key |
PARIQLKLGNMTST-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCCCC2)S(=O)(=O)N3CCOCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CCCCCC2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B10807157.png)
![4-[cyclohexyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide](/img/structure/B10807160.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B10807167.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B10807175.png)
![4-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B10807177.png)
![[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate](/img/structure/B10807185.png)
![4-[2-Oxo-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B10807191.png)
![N-(4-hydroxyphenyl)-3-[5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B10807194.png)
![2-[benzenesulfonyl(ethyl)amino]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B10807201.png)
![[1-[(3,5-Dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B10807204.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B10807212.png)
![2-[(5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B10807225.png)
![N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B10807232.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B10807243.png)
